molecular formula C18H18BrNO3 B11101610 [2-(4-bromophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]acetic acid

[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]acetic acid

Cat. No.: B11101610
M. Wt: 376.2 g/mol
InChI Key: WMBBPFSZPHOPJR-UHFFFAOYSA-N
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Description

2-[2-(4-BROMOPHENYL)-6,6-DIMETHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOL-1-YL]ACETIC ACID is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-BROMOPHENYL)-6,6-DIMETHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOL-1-YL]ACETIC ACID typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of phenylacetic acid to obtain 4-bromophenylacetic acid This intermediate is then subjected to a series of reactions, including cyclization and oxidation, to form the indole nucleus

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-BROMOPHENYL)-6,6-DIMETHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOL-1-YL]ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine atom or other reactive sites on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-[2-(4-BROMOPHENYL)-6,6-DIMETHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOL-1-YL]ACETIC ACID has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-BROMOPHENYL)-6,6-DIMETHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOL-1-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    4-Bromophenylacetic acid: Shares the bromophenyl moiety but lacks the indole ring.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole nucleus.

Uniqueness

2-[2-(4-BROMOPHENYL)-6,6-DIMETHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOL-1-YL]ACETIC ACID is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C18H18BrNO3

Molecular Weight

376.2 g/mol

IUPAC Name

2-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]acetic acid

InChI

InChI=1S/C18H18BrNO3/c1-18(2)8-15-13(16(21)9-18)7-14(20(15)10-17(22)23)11-3-5-12(19)6-4-11/h3-7H,8-10H2,1-2H3,(H,22,23)

InChI Key

WMBBPFSZPHOPJR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=C(N2CC(=O)O)C3=CC=C(C=C3)Br)C(=O)C1)C

Origin of Product

United States

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